8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a chlorobenzoyl group and a cyclopropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method ensures the formation of the bicyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of its interaction.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A core structure found in many biologically active compounds, including tropane alkaloids.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery.
Uniqueness
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is unique due to the presence of the chlorobenzoyl group and the cyclopropylidene moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and effects.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-14-5-3-12(4-6-14)17(20)19-15-7-8-16(19)10-13(9-15)11-1-2-11/h3-6,15-16H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNIMGJBVAKVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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